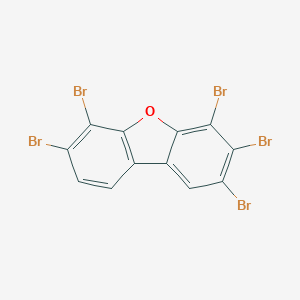

2,3,4,6,7-Pentabromodibenzofuran

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,3,4,6,7-pentabromodibenzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H3Br5O/c13-6-2-1-4-5-3-7(14)8(15)10(17)12(5)18-11(4)9(6)16/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOMLPUMLHHUETA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1C3=CC(=C(C(=C3O2)Br)Br)Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H3Br5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40154298 | |

| Record name | Dibenzofuran, 2,3,4,6,7-pentabromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40154298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

562.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124388-77-8 | |

| Record name | Dibenzofuran, 2,3,4,6,7-pentabromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124388778 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dibenzofuran, 2,3,4,6,7-pentabromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40154298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Environmental Occurrence, Distribution, and Bioaccumulation of 2,3,4,6,7 Pentabromodibenzofuran

Occurrence in Abiotic Environmental Matrices

2,3,4,6,7-Pentabromodibenzofuran has been detected in various non-living environmental components, indicating its widespread distribution.

Atmospheric Compartment (Air, Dust, Aerosols)

Studies have shown that polybrominated dibenzo-p-dioxins and dibenzofurans (PBDD/Fs), the class of compounds to which this compound belongs, are present in the atmosphere. Their levels are often correlated with those of polybrominated diphenyl ethers (PBDEs), suggesting common sources. In both urban and industrial settings, PBDD/F levels in the air can be elevated, sometimes exceeding those of their chlorinated counterparts (PCDD/Fs). The highest atmospheric concentrations are typically found near e-waste recycling facilities. nih.gov

Indoor dust is also a significant reservoir for these compounds. The levels of PBDD/Fs in indoor dust are often higher than those of PCDD/Fs, and they contribute significantly to the total dioxin-like toxicity of the dust. nih.gov The congener profiles in dust are usually dominated by polybrominated dibenzofurans (PBDFs). nih.gov

Table 1: Occurrence of PBDD/Fs in Atmospheric Samples

| Matrix | Location | Concentration Range | Key Findings |

| Air | Urban and Industrial Environments | Generally lower than PCDD/Fs, but can be higher in some areas. nih.gov | Highest levels near e-waste recycling sites. nih.gov |

| Indoor Dust | Various | Often higher than PCDD/Fs. | Significant contribution to total dioxin-like toxicity. nih.gov |

Aquatic Compartments (Water, Sediments, Sludge, Wastewater, Biosolids)

In aquatic environments, PBDD/Fs are found in water, sediment, and sludge. Due to their hydrophobic nature, these compounds tend to adsorb to sediment and suspended particles. Marine sediments in industrialized bays have shown elevated concentrations of these pollutants, indicating local discharge from industrial complexes as a primary source. nih.gov

A study on the anaerobic digestion of sewage sludge indicated that while some PBDD/Fs can be present, their formation or dechlorination during this process is not a significant pathway under the studied conditions. researchgate.net However, the presence of these compounds in sludge from wastewater treatment plants remains a concern, as land application of sludge can introduce them into the terrestrial environment.

Table 2: Occurrence of PBDD/Fs in Aquatic Compartments

| Matrix | Location | Concentration Range | Key Findings |

| Marine Sediments | Industrialized Bays in Korea | 0.44 to 38.5 pg/g dry weight (for PCDD/Fs) | Elevated concentrations near industrial complexes. nih.gov |

| Sewage Sludge | Laboratory Digesters | No significant formation or dechlorination observed. researchgate.net | Potential for environmental contamination through land application. |

Terrestrial Compartments (Soil, Fly Ash, Soot, Fire Residues)

Soil contamination with this compound and related compounds is a significant issue, particularly in and around electronic waste (e-waste) recycling sites. Studies in these areas have revealed high concentrations of PBDD/Fs in soil, workshop-floor dust, and electronic shredder residues. researchgate.net For instance, soil samples from an e-waste recycling facility in eastern China showed total PBDD/F concentrations ranging from 716 to 800,000 pg/g dry weight. researchgate.net The congener profiles in these soils are typically dominated by PBDFs. researchgate.net

Combustion processes, such as the incineration of waste containing brominated flame retardants, are a major source of PBDD/Fs in the environment, leading to their presence in fly ash and other fire residues. nih.gov

Table 3: Occurrence of PBDD/Fs in Terrestrial Compartments

| Matrix | Location | Concentration Range (Total PBDD/Fs) | Key Findings |

| Soil | E-waste recycling facility, China | 716 - 800,000 pg/g dw researchgate.net | Concentrations significantly higher than in other areas. researchgate.net |

| Workshop-floor Dust | E-waste recycling facility, China | 89,600 pg/g dw researchgate.net | High levels indicate direct contamination from recycling activities. researchgate.net |

| Electronic Shredder Residues | E-waste recycling facility, China | 392 - 18,500 pg/g dw researchgate.net | A primary source of PBDD/F contamination. researchgate.net |

Occurrence and Bioaccumulation in Biota

The persistence and lipophilic nature of this compound lead to its accumulation in living organisms.

Aquatic Organisms (e.g., Fish, Mussels, Algae, Sponges)

PBDD/Fs have been detected in various aquatic organisms, indicating their bioavailability and potential for bioaccumulation in aquatic food webs. While specific data for this compound is limited, studies on related compounds provide insights into its likely behavior. For example, in the food web of Ya-Er Lake in China, organisms at lower trophic levels, such as some aquatic plants and benthic invertebrates, were found to accumulate PCDD/Fs from sediment. vliz.be Fish at higher trophic levels tended to selectively accumulate certain congeners. vliz.be

A national probabilistic study of U.S. lakes and reservoirs detected dioxins and furans in a high percentage of fish samples, with 81% of predator and 99% of bottom-dweller samples showing detectable levels. This highlights the widespread contamination of aquatic ecosystems with these types of compounds.

Table 4: Bioaccumulation of Dioxins and Furans in Aquatic Organisms

| Organism Type | Location | Key Findings |

| Fish (Predator) | U.S. Lakes and Reservoirs | Dioxins and furans detected in 81% of samples. |

| Fish (Bottom-dweller) | U.S. Lakes and Reservoirs | Dioxins and furans detected in 99% of samples. |

| Various Aquatic Organisms | Ya-Er Lake, China | Bioaccumulation from sediment observed in lower trophic levels. vliz.be |

Food and Feed Matrices (e.g., Dairy Products, Meat)

Polybrominated dibenzo-p-dioxins and dibenzofurans (PBDD/Fs) have been identified as contaminants in various foodstuffs of animal origin. Their lipophilic (fat-loving) nature facilitates accumulation in the fatty tissues of animals, which are then consumed by humans. The primary route of contamination for livestock is often through contaminated feed.

Studies have confirmed the presence of PBDD/Fs in a range of food items, including fish, shellfish, meat, eggs, and dairy products. mdpi.comnih.govnih.gov A comparable situation to their chlorinated counterparts is observed, where 2,3,7,8-substituted PBDFs have been detected in dairy products and meat. nih.gov However, the extent of contamination can vary significantly. For instance, one study investigating foods of animal origin in Italy reported no positive detections of PBDD/Fs in cow's milk and poultry muscle tissue at the method's limit of detection (typically 0.02 to 0.05 pg/g). uea.ac.uk In contrast, other food categories in the same study, such as fish, showed detectable levels. uea.ac.uk

The World Health Organization (WHO) has estimated that dietary intake accounts for approximately 90% of total human exposure to both chlorinated and brominated dioxins. mdpi.com While data for the specific this compound isomer in meat and dairy is not prominently reported in broad studies, the analysis of PBDD/Fs as a whole indicates that food is a primary exposure pathway. nih.gov

Congener Profiles and Spatial/Temporal Trends

The profile of different PBDD/F congeners (compounds with the same basic chemical structure but differing in the number and position of bromine atoms) can provide clues about the source of contamination.

Dominant Congeners in Specific Matrices

Research indicates that in most food matrices and human tissues, polybrominated dibenzofurans (PBDFs) are found more frequently and at higher concentrations than polybrominated dibenzo-p-dioxins (PBDDs). nih.govuea.ac.uk This pattern is a characteristic that distinguishes them from their chlorinated analogs (PCDD/Fs), where dioxins are often more prevalent than furans in many food items. mdpi.com

Specific congener profiles can vary by food type.

Poultry Eggs: In poultry eggs, the main PBDD/F congeners identified have been 2,3,7,8-TBDF, 1,2,3/4,7,8-PeBDF, 1,2,3,4,7,8-HxBDF, and 1,2,3,4,6,7,8-HpBDF. mdpi.com

There is currently a lack of specific data identifying this compound as a dominant congener in common food matrices like meat and dairy. Analytical studies tend to focus on the 17 PBDD/F congeners that are substituted at the 2,3,7,8 positions, as these are considered to be of the highest toxicological concern, similar to their chlorinated counterparts.

Table 1: Predominant PBDD/F Congener Types in Various Matrices

| Matrix | Predominant Congener Group | Specifically Mentioned Congeners | Source |

|---|---|---|---|

| General Foodstuffs | PBDFs > PBDDs | N/A | nih.govuea.ac.uk |

| Poultry Eggs | PBDFs | 2,3,7,8-TBDF, 1,2,3/4,7,8-PeBDF, 1,2,3,4,7,8-HxBDF, 1,2,3,4,6,7,8-HpBDF | mdpi.com |

| Shellfish | PBDFs | Various PBDFs | uea.ac.uk |

Long-Term Monitoring Studies

Long-term monitoring programs for PBDD/Fs are far less common than those for their chlorinated counterparts. mdpi.com This results in a limited dataset for assessing temporal trends and human exposure over time.

Available long-term studies for related compounds offer some insight:

PCDD/Fs: Monitoring in Taiwan from 2004 to 2012 showed a decreasing trend of PCDD/Fs and dioxin-like PCBs in meat, dairy, eggs, and vegetables. nih.govresearchgate.net Atmospheric monitoring in the same region also tracked changes in congener profiles over many years. mdpi.com

PBDEs: A study on UK foodstuffs between 2015 and 2020-21 revealed that concentrations of legacy polybrominated diphenyl ethers (PBDEs) had declined significantly (78-92%), while concentrations of novel replacement flame retardants had increased. birmingham.ac.ukbham.ac.uk

These studies show that regulatory actions and changes in industrial chemical use can impact contaminant levels in the food supply over time. However, there is a clear lack of specific long-term monitoring data for PBDD/Fs in general, and for this compound in particular. A 1998 report from the International Programme on Chemical Safety noted that no long-term exposure studies with PBDDs/PBDFs were available at that time. inchem.org The situation has improved since then, but monitoring remains sporadic compared to other persistent organic pollutants. mdpi.comnih.gov This data gap makes it difficult to assess long-term trends in exposure to this specific compound.

Environmental Fate, Transport, and Transformation Processes of 2,3,4,6,7 Pentabromodibenzofuran

Environmental Persistence and Degradation Dynamics

The environmental persistence of 2,3,4,6,7-pentabromodibenzofuran is a key characteristic influencing its potential for long-term environmental impact. Its degradation in the environment is a slow process, primarily governed by photodegradation, biotransformation, and thermal degradation.

Photodegradation (Photolysis)

Photodegradation, or photolysis, is a significant pathway for the breakdown of PBDFs in the environment, particularly in the presence of sunlight. While direct data on the photodegradation of this compound is limited, studies on related polybrominated and polychlorinated dibenzofurans provide valuable insights.

The process typically involves the reductive debromination of the molecule, where bromine atoms are sequentially removed. The rate of photodegradation is influenced by several factors, including the number and position of the bromine atoms on the dibenzofuran (B1670420) structure and the environmental medium in which the compound is present. For instance, studies on polybrominated diphenyl ethers (PBDEs), which are precursors to PBDFs, have shown that the photochemical reaction rates tend to decrease as the number of bromine substituents decreases. nih.gov In some cases, the substitution pattern of the bromine atoms also plays a role in the degradation rate. mdpi.com

Research on a structurally similar compound, 2,3,4,7,8-pentachlorodibenzofuran (B44125), has shown that its photodegradation in natural water can be significantly enhanced by the presence of sensitizers, which are naturally occurring components in lake water. nih.gov This suggests that the environmental matrix is a critical factor in determining the photolytic fate of these compounds. The degradation of higher brominated congeners can be more rapid, with half-lives in some studies ranging from hours to days under laboratory conditions. nih.govmdpi.com

| Compound Class | Key Findings on Photodegradation | Influencing Factors |

| PBDEs (precursors) | Higher brominated congeners can be more susceptible to debromination. mdpi.com | Number and position of bromine atoms, presence of sensitizers, environmental matrix. nih.govnih.gov |

| PCDFs (analogs) | Photodegradation in natural water is significantly faster than in distilled water due to sensitizers. nih.gov | Wavelength of light, presence of organic matter. mdpi.com |

Biotransformation and Microbial Degradation

Bacteria capable of degrading the unbrominated parent compound, dibenzofuran, have been isolated and studied. nih.gov These bacteria often initiate the degradation process through the action of dioxygenase enzymes, which attack the aromatic rings. murdoch.edu.au For halogenated congeners, both aerobic and anaerobic degradation pathways have been observed.

Aerobic bacteria have been shown to degrade lower chlorinated dibenzofurans. cdu.edu.au For instance, some bacterial strains can utilize dichlorodibenzofurans as a carbon and energy source. cdu.edu.au It is hypothesized that similar mechanisms could be active for lower brominated dibenzofurans.

| Degradation Type | Key Microbial Processes | Relevant Organisms (Examples) |

| Aerobic | Dioxygenase-initiated ring cleavage of lower halogenated congeners. murdoch.edu.aucdu.edu.au | Bacillus sp., Serratia sp. cdu.edu.au |

| Anaerobic | Reductive dehalogenation of higher halogenated congeners. uni.lu | Anaerobic microbial consortia in sediments. uni.lu |

Thermal Degradation and Pyrolysis Products

Polybrominated dibenzofurans, including this compound, are known to be formed during the thermal degradation and pyrolysis of brominated flame retardants (BFRs), such as polybrominated diphenyl ethers (PBDEs). nih.govcmascenter.org These BFRs are widely used in plastics, textiles, and electronic equipment.

During incineration or accidental fires, PBDEs can undergo cyclization to form PBDFs. nih.gov The temperature of decomposition and the specific products formed can be influenced by the polymer matrix in which the BFR is embedded. noaa.gov For example, the heating of salmon fillet spiked with decabromodiphenyl ether (BDE-209) resulted in the formation of PBDFs. copernicus.org

While the formation of PBDFs from precursors is well-documented, information on the thermal degradation of this compound itself is scarce. It is expected that at very high temperatures, complete mineralization to carbon dioxide, water, and hydrogen bromide would occur. However, under incomplete combustion conditions, the potential for the formation of other brominated or mixed halogenated byproducts exists.

| Process | Precursors | Key Products |

| Thermal Decomposition | Polybrominated Diphenyl Ethers (PBDEs) nih.govcmascenter.org | Polybrominated Dibenzofurans (PBDFs) nih.govcopernicus.org |

| Pyrolysis of BFR-containing polymers | Brominated Flame Retardants in plastics noaa.gov | Various brominated and non-brominated organic compounds |

Long-Range Environmental Transport Mechanisms

The ability of this compound to travel long distances from its source is a critical aspect of its environmental fate. This transport is primarily mediated through the atmosphere.

Atmospheric Transport Modeling and Dynamics

Atmospheric transport models are essential tools for predicting the movement and fate of persistent organic pollutants. acs.orgnih.gov While specific models for this compound are not widely published, models developed for related compounds like PCDD/Fs and polychlorinated biphenyls (PCBs) provide a framework for understanding its potential for long-range transport. acs.orgnih.gov

These models indicate that semi-volatile organic compounds can be transported over long distances in the atmosphere. The extent of transport is influenced by the compound's physical and chemical properties, such as its vapor pressure and its partitioning between the gas and particle phases. rsc.orgcopernicus.org Generally, less halogenated, more volatile congeners have a higher potential for long-range atmospheric transport compared to their more heavily halogenated counterparts. murdoch.edu.au

Particle-Bound Atmospheric Transport

Due to its low volatility, this compound is expected to be predominantly associated with atmospheric particles. acs.org This particle-bound transport is a crucial mechanism for its dispersal in the environment. The distribution of such compounds between the gas and particle phases is a key factor governing their atmospheric lifetime and deposition patterns. rsc.org

Studies on PCDD/Fs have shown that these compounds are found in the atmosphere bound to particulate matter. The size of the particles to which they are attached can influence their transport distance and deposition velocity. Finer particles can remain suspended in the atmosphere for longer periods, facilitating long-range transport. The deposition of these particles, through both dry and wet deposition (e.g., in rain and snow), is a primary mechanism for the removal of these compounds from the atmosphere and their entry into terrestrial and aquatic ecosystems. copernicus.org

| Transport Mechanism | Key Factors | Significance |

| Atmospheric Modeling | Vapor pressure, gas-particle partitioning, atmospheric conditions. rsc.orgcopernicus.org | Predicts potential for long-distance travel and deposition in remote areas. |

| Particle-Bound Transport | Association with atmospheric aerosols, particle size. | Facilitates widespread environmental distribution via atmospheric currents. |

Transport via Plastic Debris

Plastic debris, now a ubiquitous contaminant in marine and freshwater ecosystems, can act as a transport vector for persistent organic pollutants (POPs), including polybrominated dibenzofurans (PBDFs). While specific research on the sorption of this compound to plastic is not extensively documented in available literature, the general mechanisms for similar hydrophobic compounds are well-established.

The process involves the partitioning of the chemical from the water column onto the surface of plastic particles. This is driven by the compound's hydrophobicity; highly hydrophobic substances like PBDFs preferentially adsorb to the lipophilic surface of plastics over remaining in the aqueous environment. The characteristics of both the plastic and the chemical influence the extent of this sorption.

Factors Influencing Sorption of Hydrophobic Compounds to Plastic Debris

| Factor | Influence on Sorption | Rationale |

| Polymer Type | Varies significantly | Differences in surface area, crystallinity, and the presence of specific functional groups affect sorption capacity. For example, polystyrene has been shown to have a higher sorption capacity for some POPs compared to polyethylene (B3416737) or polypropylene. |

| Particle Size | Increases with decreasing size | Smaller microplastic particles have a larger surface area-to-volume ratio, providing more sites for chemical adsorption. |

| Biofouling | Can alter sorption capacity | The growth of microbial biofilms on plastic surfaces can create a new organic layer that may either enhance or inhibit the sorption of POPs. |

| Environmental Conditions | pH, salinity, and dissolved organic matter (DOM) can have an effect | Changes in water chemistry can influence the surface charge of the plastic and the solubility of the chemical. The presence of DOM can compete for sorption sites on the plastic, sometimes reducing the amount of the target chemical that can adsorb. nih.gov |

Once adsorbed onto plastic debris, this compound can be transported over long distances by ocean currents, rivers, and wind. This process effectively moves the contaminant from localized pollution hotspots to remote and otherwise pristine environments. Ingestion of this contaminated plastic by marine and terrestrial organisms represents a direct pathway for the chemical to enter the food web.

Bioavailability and Bioconcentration Research

The bioavailability of this compound—the extent to which it can be taken up by an organism—is a critical factor in determining its potential to bioconcentrate and cause toxic effects. As a highly hydrophobic and persistent compound, it is expected to have a high potential for bioaccumulation. Research on the broader class of PBDFs and related compounds confirms that their accumulation in organisms is congener-specific and influenced by several biological and chemical factors.

Uptake and Elimination Kinetics in Organisms

Detailed uptake and elimination kinetic studies specifically for the this compound congener are limited in the available scientific literature. However, research on other PBDFs provides insight into the likely behavior of this compound.

Uptake of PBDFs in aquatic organisms can occur directly from the water across respiratory surfaces like gills (bioconcentration) or through the consumption of contaminated food (biomagnification). The efficiency of uptake is related to the compound's hydrophobicity and molecular size. For some highly halogenated compounds, very large molecular size can hinder membrane permeation, potentially slowing the rate of uptake. bohrium.com

Elimination of these persistent compounds from an organism is generally slow. The primary mechanism for elimination is metabolic transformation, typically mediated by the cytochrome P-450 enzyme system, followed by excretion. bohrium.com The rate of metabolism is highly dependent on the specific congener. The presence of bromine atoms at the 2,3,7, and 8 positions on the dibenzofuran structure is known to make the molecule particularly resistant to metabolic degradation, leading to longer biological half-lives and greater accumulation potential. While this compound does not have the 2,3,7,8-substitution pattern, the high degree of bromination suggests it would still be highly persistent within an organism.

General Principles of Uptake and Elimination for PBDFs

| Process | Key Influencing Factors | Expected Outcome for this compound |

| Uptake Rate (k₁) | Hydrophobicity, Molecular Size, Route of Exposure (Water vs. Diet) | Expected to be readily taken up from water and diet due to high hydrophobicity, though a very large molecular size could slightly limit uptake rates. |

| Elimination Rate (k₂) | Metabolic Transformation Rate, Lipid Content of Organism, Gill Excretion | Expected to be very slow due to high lipophilicity and resistance to metabolism, leading to a long biological half-life. |

| Bioconcentration Factor (BCF) | Ratio of Uptake to Elimination (k₁/k₂) | Predicted to be high, indicating significant accumulation from the water column. Specific BCF values are not available. |

Food Web Transfer and Trophic Magnification Potential

Food web transfer and trophic magnification describe the process where the concentration of a contaminant increases at successively higher levels in a food chain. A Trophic Magnification Factor (TMF) greater than 1 is indicative of a chemical that biomagnifies.

Specific studies calculating a TMF for this compound were not found in the reviewed literature. However, research on related compounds like polybrominated diphenyl ethers (PBDEs) and polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/Fs) provides a basis for assessing its potential behavior. Many PBDE congeners show significant trophic magnification in aquatic food webs, with reported TMFs often greater than 1. acs.orgresearchgate.netnih.gov Conversely, studies on some PCDD/F mixtures have shown low TMFs, suggesting limited or no biomagnification. acs.org

The potential for this compound to biomagnify is high due to its expected characteristics:

High Persistence: Resistance to metabolic breakdown prevents it from being easily eliminated.

High Lipophilicity: Causes it to be readily stored in the fatty tissues of organisms.

Bioavailability: It is present in the environment and can be taken up by organisms at the base of the food web.

Organisms at lower trophic levels, such as plankton and invertebrates, accumulate the compound from the environment. These organisms are then consumed by predators like small fish, which are in turn consumed by larger fish, birds, and marine mammals. At each step, the chemical is transferred and becomes more concentrated in the predator's tissues, a process known as biomagnification. This can lead to very high concentrations in top predators, even when levels in the surrounding environment are low.

Advanced Analytical Methodologies for 2,3,4,6,7 Pentabromodibenzofuran and Pbdf Congeners

Sample Preparation and Extraction Techniques

The initial and most critical step in the analysis of 2,3,4,6,7-PeBDF is the effective extraction of the analyte from the sample matrix while minimizing interferences. researchgate.net The choice of extraction and clean-up methods is highly dependent on the nature of the sample.

Matrix-Specific Extraction Protocols (e.g., Ambient Air, Water, Soil, Biota)

Ambient Air: For ambient air samples, a common method involves using a high-volume sampler equipped with a quartz-fiber filter to collect particulate-bound PBDFs and a polyurethane foam (PUF) adsorbent to trap gaseous phase compounds. epa.gov The filter and PUF are then typically combined for extraction, often using a Soxhlet apparatus with an organic solvent like toluene. epa.govaaqr.org

Water: The analysis of PBDFs in water samples presents challenges due to their low concentrations. nih.gov Microextraction techniques have been developed to preconcentrate the analytes. One such method is effervescent-assisted dispersive liquid-liquid microextraction with solidification of the aqueous phase (EA-DLLME-SAP), which has been shown to be effective for polybrominated diphenyl ethers (PBDEs) and can be adapted for PBDFs. nih.gov Another approach involves cloud point extraction using a non-ionic surfactant, followed by ultrasound-assisted back-extraction into an organic solvent. nih.gov

Soil and Sediment: For solid matrices like soil and sediment, Soxhlet extraction is a widely used technique. cdc.govacs.org A common solvent mixture is dichloromethane (B109758) and hexane (B92381). acs.org Other methods like accelerated solvent extraction (ASE) and microwave-assisted extraction (MAE) are also employed, offering advantages in terms of reduced solvent consumption and extraction time. cdc.govmdpi.com

Biota: The analysis of PBDFs in biological tissues is complicated by the high lipid content. nih.gov The extraction methods are similar to those used for soil, often involving liquid-solid extraction with solvents like hexane or dichloromethane. cdc.gov A crucial additional step is the removal of lipids, which can interfere with the subsequent analysis.

Sample Clean-up Procedures (e.g., Multi-layered Silica (B1680970) Gel, Alumina, Carbon Columns)

Following extraction, a clean-up step is essential to remove co-extracted interfering compounds. itrcweb.org This is typically achieved through column chromatography using various adsorbents.

Multi-layered Silica Gel Columns: Silica gel is a polar adsorbent that effectively retains polar interferences while allowing the less polar PBDFs to pass through. itrcweb.org Multi-layered silica gel columns, sometimes impregnated with sulfuric acid, are used to remove a wide range of interfering substances. acs.orgnih.gov

Alumina Columns: Alumina is another common adsorbent used in the clean-up process. It can be used in conjunction with silica gel to provide a more thorough clean-up.

Carbon Columns: Activated carbon columns are particularly effective for separating planar compounds like PBDFs from non-planar interferences such as polychlorinated biphenyls (PCBs) and many PBDEs. acs.orgresearchgate.net A common approach involves using a silica gel column impregnated with activated carbon. The PBDEs can be eluted with a less polar solvent mixture, while the PBDFs are retained and subsequently eluted with a more polar solvent like toluene. acs.org

Florisil Columns: Florisil, a magnesium-silicate adsorbent, has been shown to be effective in separating PBDFs from PBDEs, which often co-occur in environmental samples and can interfere with PBDF analysis. researchgate.netnih.gov

Chromatographic Separation Techniques

Gas chromatography is the primary technique for separating complex mixtures of PBDF congeners before detection.

High-Resolution Gas Chromatography (HRGC)

High-resolution gas chromatography (HRGC) utilizing capillary columns is the standard for the analysis of PBDFs. epa.govaaqr.org These columns provide the necessary resolving power to separate the numerous PBDF isomers. The use of a splitless injector is common to maximize the transfer of analytes onto the column, which is crucial for trace-level analysis. aaqr.org

Isomer-Specific Column Selection and Optimization (e.g., different polarity columns)

The separation of the 135 possible PBDF congeners, particularly the toxic 2,3,7,8-substituted isomers, is a significant analytical challenge. No single gas chromatography column can separate all congeners. nih.govresearchgate.net Therefore, the selection and optimization of the column's stationary phase are critical for isomer-specific analysis.

Non-polar Columns: Columns with a non-polar stationary phase, such as those based on 5% diphenyl/95% dimethyl polysiloxane (e.g., DB-5, HP-5MS, Rtx-5MS), are widely used for the initial separation of PBDFs. nih.govresearchgate.netsigmaaldrich.com

Polar Columns: To achieve better separation of co-eluting isomers from the non-polar column, a second analysis on a more polar column is often necessary. nih.govresearchgate.net Columns with stationary phases like polyethylene (B3416737) glycol (e.g., DB-225) or cyanopropyl polysiloxane (e.g., SP-2331) offer different selectivity and can resolve isomers that are not separated on a non-polar column. nih.govresearchgate.net The use of a combination of non-polar and polar columns provides a more comprehensive and accurate isomer-specific analysis. nih.gov

Mass Spectrometric Detection and Quantification

Mass spectrometry (MS) is the definitive detection method for PBDFs due to its high sensitivity and specificity.

High-resolution mass spectrometry (HRMS) is the preferred technique for the detection and quantification of PBDFs at the ultra-trace levels (picogram to femtogram) typically found in environmental samples. epa.govaaqr.org HRMS provides the ability to distinguish PBDFs from other co-eluting compounds with the same nominal mass.

The isotope dilution method is commonly used for quantification. acs.org This involves spiking the sample with a known amount of a 13C-labeled PBDF standard before extraction. The ratio of the response of the native analyte to the labeled standard is used to calculate the concentration, which corrects for any losses during sample preparation and analysis.

Selected ion monitoring (SIM) is often employed to enhance sensitivity by monitoring only the specific ions characteristic of the target PBDF congeners. epa.gov The characteristic isotopic pattern of bromine (approximately 50:50 ratio of 79Br and 81Br) provides a unique signature that aids in the identification of brominated compounds. acs.org

For more complex analyses, tandem mass spectrometry (MS/MS) can be used to further increase selectivity and reduce background noise. nih.govunich.it

Below is an interactive table summarizing analytical methods for PBDFs:

| Analytical Step | Technique | Description | Key Considerations | References |

| Sample Extraction | Soxhlet Extraction | Continuous extraction with an organic solvent. | Time-consuming but effective for solid matrices. | cdc.gov, acs.org, aaqr.org |

| Accelerated Solvent Extraction (ASE) | Uses elevated temperatures and pressures to speed up extraction. | Faster and uses less solvent than Soxhlet. | cdc.gov, mdpi.com | |

| Dispersive Liquid-Liquid Microextraction (DLLME) | A microextraction technique for aqueous samples. | Good for preconcentration from water samples. | nih.gov | |

| Sample Clean-up | Multi-layered Silica Gel Column | Removes polar interferences. | Often used in combination with other adsorbents. | acs.org, nih.gov |

| Activated Carbon Column | Separates planar (PBDFs) from non-planar compounds. | Crucial for removing interferences from PBDEs. | researchgate.net, acs.org | |

| Florisil Column | Effective for separating PBDFs from PBDEs. | An alternative to carbon columns. | researchgate.net, nih.gov | |

| Chromatographic Separation | High-Resolution Gas Chromatography (HRGC) | Provides separation of complex isomer mixtures. | Capillary columns are essential. | epa.gov, aaqr.org |

| Isomer-Specific Columns | Use of different polarity columns for complete separation. | A combination of non-polar and polar columns is recommended. | nih.gov, researchgate.net | |

| Detection & Quantification | High-Resolution Mass Spectrometry (HRMS) | Provides high sensitivity and specificity. | Essential for trace-level detection. | epa.gov, aaqr.org |

| Isotope Dilution | Used for accurate quantification. | Requires labeled internal standards. | acs.org |

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) is a cornerstone technique for the analysis of 2,3,4,6,7-Pentabromodibenzofuran and other polybrominated dibenzofurans (PBDFs). Unlike low-resolution mass spectrometry, HRMS instruments can measure the mass-to-charge ratio (m/z) of an ion with very high accuracy, typically to three or four decimal places. nih.gov This high mass accuracy allows for the determination of the elemental composition of an analyte, which is crucial for distinguishing between compounds with the same nominal mass but different elemental formulas. nih.govresearchgate.net

The benefits of HRMS in the analysis of PBDFs include:

High Specificity: The ability to measure accurate masses helps to eliminate interferences from co-eluting compounds in complex matrices, leading to a "cleaner" mass spectrum. nih.gov

Confident Identification: By comparing the measured accurate mass to the theoretical mass of this compound, a high degree of confidence in its identification can be achieved. nih.govresearchgate.net

Isotopic Pattern Analysis: HRMS can resolve the isotopic peaks of bromine, which has two stable isotopes (⁷⁹Br and ⁸¹Br) of nearly equal abundance. The characteristic isotopic pattern of a pentabrominated compound provides an additional layer of confirmation for its identification. nih.gov

Isotope-Dilution Mass Spectrometry (ID-HRMS)

Isotope-dilution mass spectrometry (IDMS), particularly when coupled with high-resolution mass spectrometry (ID-HRMS), is considered a primary method for achieving highly accurate and precise quantification of PBDFs. researchgate.netnih.gov This technique involves the addition of a known amount of an isotopically labeled internal standard, such as ¹³C-labeled this compound, to the sample prior to extraction and analysis.

The principle of IDMS relies on the fact that the isotopically labeled standard behaves almost identically to the native analyte throughout the sample preparation and analysis process. researchgate.net By measuring the ratio of the native analyte to the labeled standard in the final extract, the concentration of the native analyte in the original sample can be accurately calculated. researchgate.net This approach effectively compensates for losses that may occur during sample preparation and for variations in instrument response. A gas chromatography-isotope dilution high-resolution mass spectrometry (GC-ID-HRMS) method has been developed for the quantification of other complex isomeric compounds, demonstrating the power of this technique. nih.gov

Ion Monitoring and Confirmation Criteria

In mass spectrometric analysis of PBDFs, specific ions are monitored to detect and quantify the target compounds. For this compound, this typically involves monitoring the molecular ion cluster. Confirmation of the compound's presence is based on a set of stringent criteria to ensure the reliability of the results.

These criteria often include:

Retention Time: The retention time of the analyte in the sample must match that of a known standard analyzed under the same chromatographic conditions.

Ion Ratio: The relative abundance of the different isotopic peaks in the molecular ion cluster must match the theoretical isotopic pattern for a pentabrominated compound. Regulatory guidelines, such as those from the European Commission, specify tolerance limits for ion ratios, which can range from ±20% to ±50% depending on the ion intensities. nih.gov

Signal-to-Noise Ratio: The signal intensity of the monitored ions must be significantly above the background noise, typically with a signal-to-noise ratio of at least 3 for detection and 10 for quantification. nih.gov

Confirmation Ions: In some methods, in addition to the primary quantification ion, one or more confirmation ions (e.g., fragment ions) are monitored to provide further evidence of the analyte's identity. nih.gov

Table 1: Illustrative Ion Monitoring Parameters for 2,3,4,6,7-PeBDF

| Parameter | Criteria |

| Quantification Ion (m/z) | The most abundant isotope peak in the molecular ion cluster. |

| Confirmation Ion(s) (m/z) | Other isotope peaks within the molecular ion cluster. |

| Ion Abundance Ratio | The ratio of the confirmation ion(s) to the quantification ion must be within a specified tolerance (e.g., ±20%) of the theoretical ratio. |

| Retention Time | Must match the retention time of a certified reference standard within a narrow window. |

| Signal-to-Noise Ratio | > 3:1 for detection, > 10:1 for quantification. |

Isomer Identification and Elucidation Challenges

A significant analytical hurdle in the study of PBDFs is the differentiation of the numerous possible positional isomers.

Positional Isomer Differentiation

Polybrominated dibenzofurans can exist in many isomeric forms, depending on the number and position of the bromine atoms on the dibenzofuran (B1670420) backbone. For pentabromodibenzofurans, there are 38 possible isomers. Differentiating between these isomers is crucial as their toxicological properties can vary significantly. However, many of these isomers have very similar physicochemical properties, making their separation by conventional chromatographic techniques, such as gas chromatography (GC), extremely difficult. nih.govoup.com Mass spectrometry alone is often insufficient to distinguish between positional isomers as they can produce identical or very similar mass spectra. oup.comoup.com

Application of Complementary Instrumental Techniques (e.g., GC/Matrix Isolation Infrared Spectrometry)

To overcome the challenge of isomer differentiation, complementary analytical techniques are often employed. Gas chromatography combined with matrix isolation infrared spectrometry (GC/MI-IR) has proven to be a powerful tool for this purpose. oup.comoup.com In this technique, the effluent from the gas chromatograph is trapped in an inert gas matrix (typically argon) at a very low temperature. oup.comresearchgate.net This "freezes" the individual compounds, allowing for the acquisition of highly detailed infrared spectra. oup.comresearchgate.net Since positional isomers have unique molecular structures, they will also have distinct infrared spectra, enabling their unambiguous identification even if they co-elute from the GC column. oup.comoup.comresearchgate.net The combination of GC/MI-IR with mass spectrometry provides a comprehensive analytical approach for the identification and differentiation of PBDF isomers. researchgate.netacs.org

Quality Assurance and Quality Control (QA/QC) in PBDF Analysis

Rigorous quality assurance (QA) and quality control (QC) procedures are essential for generating reliable and defensible data in the analysis of this compound and other PBDFs. nih.govyoutube.comucdavis.edu These procedures are implemented throughout the entire analytical process, from sample collection to data reporting. epa.govca.gov

Key QA/QC elements include:

Standard Operating Procedures (SOPs): Detailed written protocols for all aspects of the analysis, including sample handling, extraction, cleanup, and instrumental analysis. nih.gov

Method Blanks: These are samples that are free of the analyte and are processed in the same way as the actual samples. They are used to monitor for contamination during the analytical process.

Spiked Samples: Samples to which a known amount of the analyte is added. They are used to assess the accuracy and recovery of the analytical method.

Certified Reference Materials (CRMs): These are materials with a certified concentration of the analyte. They are used to validate the accuracy of the analytical method.

Calibration: The instrument is calibrated using a series of standards of known concentrations to establish a relationship between the instrument response and the analyte concentration. floridahealth.gov

Inter-laboratory Comparisons: Participation in proficiency testing programs to assess the laboratory's performance against other laboratories. ca.gov

Data Review and Validation: A thorough review of all data to ensure that it meets the established quality control criteria. europa.eu

Use of Labeled Internal Standards and Surrogates (e.g., ¹³C₁₂-labelled congeners)

Isotope dilution mass spectrometry (IDMS) is the gold standard for the quantitative analysis of 2,3,4,6,7-PeBDF and other polybrominated dibenzofurans (PBDFs). This technique relies on the use of stable isotopically labeled internal standards, most commonly ¹³C₁₂-labeled congeners. researchgate.netrsc.org These standards are chemically identical to the native analytes but have a different mass due to the incorporation of the heavier carbon isotope.

The fundamental principle of IDMS involves adding a known amount of the ¹³C₁₂-labeled standard to the sample prior to any extraction or cleanup procedures. eurofins.com Because the labeled standard and the native analyte exhibit virtually identical chemical and physical properties, they behave similarly throughout the entire analytical process, including extraction, cleanup, and chromatographic separation. foodriskmanagement.com Any losses of the analyte during sample preparation will be mirrored by proportional losses of the internal standard.

By measuring the ratio of the native analyte to its labeled counterpart using a mass spectrometer, a highly accurate and precise quantification can be achieved, effectively correcting for matrix effects and variations in recovery. scispace.comnih.gov The use of ¹³C₁₂-labeled internal standards is particularly advantageous over deuterated (²H) standards, as the latter can sometimes exhibit chromatographic shifts and different recoveries compared to the native compounds, potentially compromising the accuracy of the results. foodriskmanagement.com

Table 1: Examples of ¹³C₁₂-Labeled Internal Standards for PBDF Analysis

| Labeled Internal Standard | Corresponding Native Analyte |

| ¹³C₁₂-2,3,4,7,8-Pentabromodibenzofuran | 2,3,4,7,8-Pentabromodibenzofuran |

| ¹³C₁₂-1,2,3,4,7,8-Hexabromodibenzofuran | 1,2,3,4,7,8-Hexabromodibenzofuran |

| ¹³C₁₂-2,3,7,8-Tetrabromodibenzofuran | 2,3,7,8-Tetrabromodibenzofuran |

This table provides examples of commonly used ¹³C₁₂-labeled internal standards and the native PBDF congeners they are used to quantify. The selection of the appropriate labeled standard is crucial for accurate analysis.

The selection of appropriate ¹³C₁₂-labeled congeners is critical. Ideally, a specific labeled analog should be used for each native congener being quantified to ensure the most accurate correction for any analytical variability. eurofins.com

Interlaboratory Comparison Studies

Interlaboratory comparison studies, also known as proficiency testing (PT) or round-robin studies, are essential for evaluating and ensuring the comparability and reliability of analytical results among different laboratories. In these studies, a homogenous sample containing a known or unknown concentration of the target analytes, including 2,3,4,6,7-PeBDF, is sent to multiple participating laboratories for analysis.

Participation in interlaboratory comparison studies is often a requirement for laboratory accreditation and is a key indicator of a laboratory's commitment to producing high-quality, defensible data.

Development of Analytical Standards and Reference Materials

The availability of high-purity analytical standards and certified reference materials (CRMs) is a fundamental prerequisite for the accurate quantification of 2,3,4,6,7-PeBDF. These materials are essential for instrument calibration, method validation, and ongoing quality control. supelco.com.twlabsertchemical.comzeptometrix.comlabsertchemical.com

Analytical Standards: Pure, well-characterized chemical substances of known concentration and purity are used to prepare calibration standards. These standards are used to create a calibration curve, which establishes the relationship between the instrument response and the concentration of the analyte. The accuracy of the quantitative results is directly dependent on the quality of the analytical standards used.

Certified Reference Materials (CRMs): CRMs are homogenous and stable materials with one or more certified property values, accompanied by an uncertainty statement and a traceability chain. For PBDF analysis, CRMs can be solutions of native and labeled compounds in a solvent or natural matrices (e.g., sediment, fish tissue) that contain certified concentrations of the target analytes. These materials are produced by national metrology institutes or accredited reference material producers under stringent quality systems. supelco.com.tw

CRMs are used to:

Validate analytical methods by assessing accuracy and trueness.

Verify the performance of an analytical system.

Establish traceability of measurement results.

Serve as an independent check on the accuracy of in-house calibration standards.

The development of new CRMs for emerging contaminants like 2,3,4,6,7-PeBDF is an ongoing process that is crucial for supporting regulatory monitoring and scientific research.

Q & A

Q. What analytical methodologies are recommended for detecting and quantifying 2,3,4,6,7-pentabromodibenzofuran in environmental samples?

High-resolution gas chromatography coupled with mass spectrometry (HRGC/HRMS) is the gold standard for detecting brominated dibenzofurans due to their structural complexity and low environmental concentrations. For quantification, isotope dilution using labeled internal standards (e.g., -labeled analogs) is critical to correct matrix effects and instrument variability. Mass fragments such as M+4 (m/z 561.606) and M+6 (m/z 563.604) are monitored for pentabromodibenzofuran, with calibration curves validated against certified reference materials .

Q. How does the substitution pattern of bromine atoms influence the environmental persistence of this compound compared to other congeners?

Bromination at positions 2,3,4,6,7 creates a sterically hindered structure that reduces microbial degradation rates compared to less brominated or asymmetrical congeners. Studies show that fully brominated aromatic rings (e.g., 2,3,4,6,7-pentabromo) exhibit half-lives up to 2× longer in sediment matrices than mono- or di-brominated analogs due to decreased bioavailability and resistance to oxidative cleavage .

Q. What synthetic routes are available for preparing this compound in laboratory settings?

A two-step protocol is commonly employed: (1) electrophilic bromination of dibenzofuran using Br/FeCl under controlled temperature (40–60°C) to achieve regioselective substitution, followed by (2) purification via fractional crystallization from toluene/nonane mixtures. Yield optimization requires precise stoichiometric control (5.2 eq Br) to minimize polybrominated byproducts .

Advanced Research Questions

Q. How do conflicting data on the endocrine-disrupting effects of this compound arise across in vitro and in vivo models?

Discrepancies often stem from metabolic activation pathways. In vitro assays (e.g., ER-CALUX) show weak estrogenic activity (EC >10 μM), while in vivo murine models report significant thyroid disruption (T4 suppression ≥30% at 1 mg/kg/day). This suggests hepatic cytochrome P450 enzymes convert the parent compound into bioactive metabolites (e.g., hydroxylated derivatives), which are not replicated in cell-free systems .

Q. What experimental designs are critical for resolving structural-activity relationships (SAR) between this compound and its chlorinated analogs?

Comparative SAR studies require:

- Isosteric substitution : Synthesize 2,3,4,6,7-pentachlorodibenzofuran (CAS: 57117-43-8) to isolate electronic effects from steric contributions.

- Crystal structure analysis : X-ray diffraction to compare bond angles and halogen packing densities.

- Toxicity profiling : Parallel assays (e.g., AhR binding affinity, CYP1A1 induction) to quantify differences in receptor activation thresholds .

Q. What mechanistic hypotheses explain the inconsistent thermal degradation profiles of this compound under oxidative vs. pyrolytic conditions?

Pyrolysis above 600°C in inert atmospheres generates hexabromonaphthalene via debromination and ring contraction, while oxidative degradation (e.g., O/UV) produces hydroxylated intermediates that further decompose to dibenzo-p-dioxins. These divergent pathways are attributed to radical recombination mechanisms in pyrolysis versus electrophilic oxidation in the presence of ozone .

Data Contradiction Analysis

Q. Why do reported log Kow_{ow}ow values for this compound vary between and 7.4?

Variability arises from measurement techniques: shake-flask methods (log K = 6.8–7.0) underestimate partitioning due to slow equilibration, while HPLC-derived values (log K = 7.2–7.4) overcorrect for column retention effects. Consensus values recommend averaging results from orthogonal methods (e.g., slow-stirring, generator columns) .

Q. How should researchers address discrepancies in the genotoxicity data of this compound?

Negative results in Ames tests (no mutagenicity up to 500 μg/plate) conflict with micronucleus assay positives (chromosomal aberrations at 50 μM). This suggests indirect genotoxicity via reactive oxygen species (ROS) generation, which requires validation using antioxidant co-treatment (e.g., N-acetylcysteine) to confirm ROS-mediated DNA damage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.